LW6

Description

Properties

IUPAC Name |

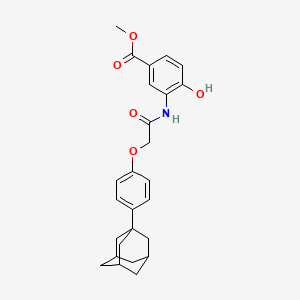

methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRPPNOJYFZSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LW6 as a Hypoxia-Inducible Factor 1 Alpha Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-Inducible Factor 1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, a hallmark of the tumor microenvironment. Its overexpression is strongly correlated with tumor progression, metastasis, and resistance to therapy, making it a prime target for anticancer drug development. LW6 is a novel small molecule inhibitor of HIF-1α that has demonstrated significant anti-tumor activity in preclinical studies. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound, with the chemical name 3-[2-(4-adamantan-1-yl-phenoxy)-acetylamino]-4-hydroxy-benzoic acid methyl ester, was identified as a potent inhibitor of HIF-1α accumulation in cancer cells.[1] It belongs to the (aryloxyacetylamino)benzoic acid class of compounds.[2] Preclinical studies have shown that this compound can suppress tumor growth and angiogenesis, highlighting its potential as a therapeutic agent.[3][4]

Mechanism of Action

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[3][5] In hypoxic conditions, this process is inhibited, allowing HIF-1α to accumulate, dimerize with HIF-1β, and activate the transcription of target genes.

This compound primarily functions by promoting the proteasomal degradation of HIF-1α, even under hypoxic conditions.[3][5] Its mechanism involves the upregulation of VHL expression.[3][5] This enhanced VHL level facilitates the ubiquitination and subsequent degradation of HIF-1α.[3][5] Notably, the action of this compound is dependent on the hydroxylation of proline residues (P402 and P564) in the oxygen-dependent degradation domain (ODDD) of HIF-1α, indicating its reliance on the PHD/VHL pathway.[3][6] However, this compound does not appear to directly affect the activity of PHDs.[3]

Further studies have identified Calcineurin B homologous protein 1 (CHP1) as a direct binding target of this compound in a calcium-dependent manner.[7] Knockdown of CHP1 leads to a decrease in HIF-1α stability, suggesting that this compound's interaction with CHP1 is a key step in its inhibitory action.[7] Additionally, this compound has been reported to inhibit malate dehydrogenase 2 (MDH2).[8][9]

The proposed signaling pathway for this compound's mechanism of action is depicted below:

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference(s) |

| HIF-1 IC50 | 4.4 µM | Not specified | [8][9] |

| MDH2 IC50 | 6.3 µM | Not specified | [10][11] |

| HIF-1α Inhibition | 10-20 µM | Caki-1, PC-3, SK-HEP1, HCT116 | [4] |

| Apoptosis Induction | 20 µM | A549 | [10][12] |

Table 2: Pharmacokinetic Parameters of this compound and its Metabolite (APA) in Mice (5 mg/kg dose) [4][6][13][14]

| Parameter | This compound (IV) | This compound (PO) | APA (from IV this compound) | APA (from PO this compound) |

| t1/2 (h) | 0.6 ± 0.1 | - | 2.7 ± 0.2 | 2.4 ± 0.6 |

| Cmax (ng/mL) | - | - | 4210.0 ± 823.1 | 4236.0 ± 1262.0 |

| Tmax (h) | - | - | 0.6 ± 0.3 | 0.7 ± 0.1 |

| AUClast (ng·h/mL) | - | - | - | - |

| Volume of Distribution (L/kg) | 0.5 ± 0.1 | - | - | - |

| Clearance (L/h/kg) | 1.7 ± 0.1 | - | - | - |

| Oral Bioavailability (%) | - | 1.7 ± 1.8 | - | - |

| Systemic Availability as APA (%) | 54 | 44.8 | - | - |

APA: (4-adamantan-1-yl-phenoxy)acetic acid

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

General Experimental Workflow

A typical workflow for evaluating this compound is outlined below.

HIF-1α Western Blot Analysis

This protocol is for detecting HIF-1α protein levels in cell lysates.

Materials:

-

Cell culture reagents

-

Hypoxia chamber or cobalt chloride (CoCl₂)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-HIF-1α (e.g., 1:1000 dilution)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (e.g., 1:5000 dilution)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HCT116, A549) and allow them to adhere overnight.

-

Induce hypoxia by placing cells in a hypoxic chamber (1% O₂) or by treating with a hypoxia-mimetic agent like CoCl₂ (e.g., 100-150 µM) for 4-8 hours.[11]

-

Treat cells with various concentrations of this compound (e.g., 10, 15, 20 µM) for a specified duration (e.g., 12 hours) under hypoxic conditions.[4]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel (e.g., 7.5-10%).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

Cell Viability Assays

This colorimetric assay measures cell viability based on metabolic activity.[1][8][15][16]

Materials:

-

96-well plates

-

Cell culture reagents

-

This compound

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).[10][15]

-

Measure the absorbance at 490 nm using a microplate reader.[10][15]

This assay distinguishes viable from non-viable cells based on membrane integrity.[3][5][7][12][17]

Materials:

-

Trypan blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure:

-

Harvest cells after treatment with this compound.

-

Resuspend the cell pellet in PBS or serum-free media.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[3][5]

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate cell viability: % Viability = (Number of viable cells / Total number of cells) x 100.[3]

In Vitro Tube Formation Assay

This assay assesses the effect of this compound on angiogenesis.[18][19][20][21][22]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

96-well plates

-

This compound

-

Microscope with imaging capabilities

Procedure:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.[18][21]

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[21]

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound (e.g., 10, 30 µM).[4]

-

Seed the HUVECs onto the solidified Matrigel.

-

Incubate for 4-18 hours at 37°C.[21]

-

Visualize and photograph the formation of capillary-like structures (tubes) using a microscope.

-

Quantify angiogenesis by measuring parameters such as tube length, number of junctions, and number of loops.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in an animal model.[23][24][25][26]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells (e.g., HCT116)

-

This compound formulation for administration (e.g., oral gavage)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound (e.g., by oral gavage) at a specified dose and schedule.

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (width² x length) / 2.[23]

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for HIF-1α).

Conclusion

This compound is a promising HIF-1α inhibitor with a well-defined mechanism of action centered on the upregulation of VHL and subsequent proteasomal degradation of HIF-1α. Its demonstrated efficacy in preclinical models warrants further investigation for its potential as a cancer therapeutic. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological activities and therapeutic potential of this compound. Careful consideration of its pharmacokinetic properties, particularly its conversion to the active metabolite APA, is crucial for the design and interpretation of in vivo studies.

References

- 1. cohesionbio.com [cohesionbio.com]

- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Pharmacokinetic Characterization of this compound, a Novel Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brd.nci.nih.gov [brd.nci.nih.gov]

- 6. Pharmacokinetic Characterization of this compound, a Novel Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. broadpharm.com [broadpharm.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 18. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]

- 20. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cellbiolabs.com [cellbiolabs.com]

- 22. ibidi.com [ibidi.com]

- 23. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 24. LLC cells tumor xenograft model [protocols.io]

- 25. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

LW6 and its Role in VHL-Mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the small molecule LW6 and its mechanism of action, focusing on its critical role in the von Hippel-Lindau (VHL)-mediated degradation of Hypoxia-Inducible Factor-1α (HIF-1α). This document synthesizes key research findings, presents quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Introduction: Targeting Hypoxia in Cancer Therapy

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy.[1][2] The cellular response to hypoxia is primarily orchestrated by the transcription factor HIF-1.[3] HIF-1 is a heterodimer composed of a constitutively expressed HIF-1β subunit and an oxygen-labile HIF-1α subunit.[3] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded, but under hypoxia, it stabilizes and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4]

Given its central role in tumor adaptation, inhibiting HIF-1α has become a key strategy in cancer drug development.[3] this compound, an (aryloxyacetylamino)benzoic acid derivative, was identified as a novel small molecule inhibitor of HIF-1α accumulation.[1][5] Unlike many inhibitors that target HIF-1α synthesis or the activity of its upstream regulators, this compound uniquely promotes the degradation of HIF-1α by upregulating the VHL tumor suppressor protein, a key component of the cellular protein degradation machinery.[1][2]

The VHL E3 Ubiquitin Ligase Complex and HIF-1α Degradation

The von Hippel-Lindau tumor suppressor protein (pVHL) is the substrate recognition component of a multi-subunit Cullin-RING E3 ubiquitin ligase complex.[4][6][7] This complex, often referred to as CRL2VHL, is essential for maintaining low intracellular levels of HIF-1α under normoxic conditions.[8]

The key components of the VHL E3 ligase complex are:

-

VHL: The substrate recognition subunit that directly binds to hydroxylated HIF-1α.[4][9]

-

Elongin B and Elongin C: Adaptor proteins that link VHL to the Cullin scaffold.[4][7]

-

Cullin 2 (Cul2): A scaffold protein that brings the components of the complex together.[4][7]

-

Rbx1 (Ring-box protein 1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme.[4][7]

The process of VHL-mediated HIF-1α degradation is a tightly regulated, oxygen-dependent pathway:

-

Prolyl Hydroxylation: In the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[1][3]

-

VHL Recognition: The hydroxylated proline residues create a high-affinity binding site for pVHL.[1][6]

-

Ubiquitination: Upon binding, the VHL E3 ligase complex polyubiquitinates HIF-1α, tagging it for destruction.[3][10]

-

Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitin chain and degrades the HIF-1α protein.[3]

Under hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation.[4] Consequently, VHL cannot recognize HIF-1α, leading to its stabilization, nuclear translocation, and the activation of hypoxia-response genes.[4]

This compound Mechanism of Action: Upregulation of VHL

The primary mechanism by which this compound inhibits HIF-1α is by increasing the cellular abundance of the VHL protein.[1][2] Studies have shown that this compound treatment leads to a dose- and time-dependent increase in both VHL mRNA and protein levels.[11] This upregulation occurs at the transcriptional level.[11] By increasing the concentration of the substrate recognition component of the E3 ligase complex, this compound enhances the cell's capacity to degrade hydroxylated HIF-1α.

Crucially, the action of this compound is dependent on the canonical VHL degradation pathway.[1][3] It does not affect the activity of the PHD enzymes themselves but rather amplifies the downstream degradation step.[1][5] This means that for this compound to be effective, HIF-1α must first be hydroxylated by PHDs.[1]

It is important to note that while the VHL-dependent mechanism is well-documented in colon cancer cell lines like HCT116, one study in A549 lung cancer cells suggested that this compound could inhibit HIF-1α expression independently of VHL upregulation, indicating that its mechanism may be cell-type specific.[12][13] Another study identified this compound as an inhibitor of malate dehydrogenase-2 (MDH2), which could influence HIF-1α stability through metabolic alterations.[14]

Quantitative Data Summary

The biological activity of this compound has been characterized in various cellular contexts. The following tables summarize key quantitative findings from the literature.

Table 1: Biological Activity and Efficacy of this compound

| Parameter | Value | Cell Line / System | Comments | Reference |

|---|---|---|---|---|

| IC₅₀ (HIF-1 Inhibition) | 4.4 µM | HCT116 cells | Inhibition of hypoxia-induced HIF-1α accumulation. | [15] |

| IC₅₀ (MDH2 Inhibition) | 6.3 µM | N/A | Direct enzymatic inhibition of malate dehydrogenase-2. | |

| Effective Concentration | 10-20 µM | HCT116 cells | Concentration range used to demonstrate VHL upregulation and HIF-1α degradation. | [1][2] |

| Effective Concentration | 20 µM | A549 cells | Concentration used to show HIF-1α inhibition and induce apoptosis. | [12][13] |

| In Vivo Efficacy | Not specified | HCT116 Xenograft | this compound demonstrated strong anti-tumor efficacy and decreased HIF-1α expression in vivo. |[1][2][5] |

Table 2: Summary of Key Experimental Findings

| Experiment | Result | Conclusion | Reference |

|---|---|---|---|

| Proteasome Inhibition (MG132) | MG132 treatment protected HIF-1α from this compound-induced degradation. | This compound promotes the degradation of HIF-1α via the proteasome. | [1][5] |

| HIF-1α Mutant (P402A/P564A) | This compound failed to degrade HIF-1α with mutated prolyl hydroxylation sites. | The effect of this compound is dependent on the prior hydroxylation of HIF-1α by PHDs. | [1][5] |

| VHL Knockdown (siRNA) | In VHL-knockdown cells, this compound did not reduce HIF-1α levels. | VHL is essential for this compound-mediated degradation of HIF-1α. | [1][5] |

| Western Blot / RT-PCR | This compound treatment increased both VHL protein and mRNA transcript levels. | This compound upregulates VHL at the transcriptional level. | [11] |

| p53 Expression | this compound treatment was found to reduce p53 expression. | this compound-induced degradation of HIF-1α does not involve the p53-Mdm2 complex. |[11][16][17] |

Detailed Experimental Protocols

The mechanism of this compound was elucidated through a series of key experiments. The generalized protocols for these assays are outlined below.

5.1 Western Blot Analysis for Protein Expression

-

Objective: To quantify the levels of HIF-1α and VHL proteins in cells treated with this compound.

-

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., HCT116) and allow them to adhere. Pre-incubate cells under hypoxic conditions (e.g., 1% O₂) for 4 hours to induce HIF-1α expression.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 15, 20 µM) for a specified time (e.g., 12 hours) under continued hypoxia.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies against HIF-1α, VHL, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

-

5.2 VHL Knockdown using siRNA

-

Objective: To determine if VHL is necessary for the this compound-mediated degradation of HIF-1α.

-

Methodology:

-

Transfection: Transfect cells (e.g., HCT116) with siRNA targeting VHL or a non-targeting control siRNA (e.g., siGFP) using a suitable transfection reagent.

-

Incubation: Allow cells to grow for 48-72 hours to achieve effective knockdown of the target protein.

-

This compound Treatment: Induce hypoxia and treat the transfected cells with this compound (e.g., 20 µM) or a control (e.g., 17-AAG, which degrades HIF-1α independently of VHL) for 12 hours.

-

Analysis: Harvest cell lysates and perform Western blot analysis for HIF-1α and VHL to confirm knockdown and assess the effect of this compound.

-

5.3 In Vitro Ubiquitination Assay

-

Objective: To directly assess the ability of the VHL complex to ubiquitinate HIF-1α. While not explicitly detailed for this compound in the search results, this is a standard assay to confirm E3 ligase activity.

-

Methodology:

-

Component Assembly: Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ubiquitin, and an ATP-regenerating system in a reaction buffer.

-

Add the purified VHL-Elongin B-Elongin C (VBC) complex and the hydroxylated HIF-1α substrate.

-

Reaction: Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes).

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-HIF-1α antibody to detect the characteristic high-molecular-weight ladder pattern indicative of polyubiquitination.

-

5.4 In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined schedule and dosage.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, excise tumors for weight measurement and immunohistochemical analysis of HIF-1α and VHL expression.

-

Conclusion and Future Directions

This compound represents a novel class of HIF-1α inhibitors that function by enhancing the natural degradation pathway of this critical transcription factor.[1] Its primary mechanism of action involves the transcriptional upregulation of the VHL tumor suppressor protein, thereby increasing the capacity of the CRL2VHL E3 ubiquitin ligase complex to target hydroxylated HIF-1α for proteasomal degradation.[1][2] This VHL-dependent mechanism has been validated through proteasome inhibition, mutagenesis of HIF-1α hydroxylation sites, and VHL gene silencing experiments.[1][5]

The demonstrated anti-tumor efficacy of this compound in preclinical xenograft models highlights its potential as a therapeutic agent for solid tumors characterized by hypoxia.[2][5] For drug development professionals, this compound provides a compelling case for targeting protein degradation pathways by modulating the expression of E3 ligase components.

Future research should aim to:

-

Fully elucidate the transcriptional regulators responsible for this compound-induced VHL expression.

-

Investigate the potential cell-type specific mechanisms of this compound, particularly in contexts where its action may be VHL-independent.[12]

-

Explore the interplay between its dual roles as a VHL upregulator and an MDH2 inhibitor.

-

Conduct further preclinical and clinical studies to evaluate the safety, pharmacokinetics, and therapeutic efficacy of this compound in various cancer types.

References

- 1. This compound, a novel HIF-1 inhibitor, promotes proteasomal degradation of HIF-1alpha via upregulation of VHL in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Open Access@KRIBB: this compound, a novel HIF-1 inhibitor, promotes proteasomal degradation of HIF-1α via upregulation of VHL in a colon cancer cell line [oak.kribb.re.kr]

- 6. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 7. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. The von Hippel-Lindau tumor suppressor protein is a component of an E3 ubiquitin-protein ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a hypoxia-inducible factor 1 inhibitor, selectively induces apoptosis in hypoxic cells through depolarization of mitochondria in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a hypoxia-inducible factor 1 inhibitor, selectively induces apoptosis in hypoxic cells through depolarization of mitochondria in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Malate dehydrogenase-2 inhibitor this compound promotes metabolic adaptations and reduces proliferation and apoptosis in activated human T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. VHL missense mutations in the p53 binding domain show different effects on p53 signaling and HIFα degradation in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The positive regulation of p53 by the tumor suppressor VHL - PubMed [pubmed.ncbi.nlm.nih.gov]

The HIF-1α Inhibitor LW6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LW6 is a novel small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia and a key target in cancer therapy. By promoting the proteasomal degradation of HIF-1α, this compound effectively abrogates the hypoxic adaptation of tumor cells, leading to reduced proliferation, angiogenesis, and enhanced apoptosis. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

This compound, chemically known as 3-[2-(4-adamantan-1-yl-phenoxy)-acetylamino]-4-hydroxy-benzoic acid methyl ester, is an (aryloxyacetylamino)benzoic acid derivative.[1][2] Its unique structure, featuring a bulky adamantane group, is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Methyl 4-hydroxy-3-[[2-(4-tricyclo[3.3.1.1³,⁷]dec-1-ylphenoxy)acetyl]amino]benzoate | [3] |

| Synonyms | CAY10585 | [3][4] |

| Molecular Formula | C26H29NO5 | Inferred from structure |

| Molecular Weight | 435.51 g/mol | [4] |

| Appearance | White solid | [5] |

| Purity | >96.04% | [1][6] |

Biological Properties and In Vitro Activity

This compound is a potent inhibitor of HIF-1α accumulation in various cancer cell lines.[4] It also exhibits inhibitory activity against malate dehydrogenase 2 (MDH2), an enzyme involved in the citric acid cycle.[3][4]

Table 2: In Vitro Biological Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (HIF-1α inhibition) | Hep3B | 2.6 µM | [3] |

| IC50 (HIF inhibition) | Not specified | 4.4 µM | [4][7] |

| IC50 (MDH2 inhibition) | Not specified | 6.3 µM | [3][4] |

| Cytotoxicity (A549 cells, 24h) | A549 | Significant at 100 µM | [2] |

Mechanism of Action

This compound exerts its inhibitory effect on HIF-1α through a distinct mechanism that involves the upregulation of the von Hippel-Lindau (VHL) tumor suppressor protein.[8] Under normoxic conditions, VHL targets the hydroxylated alpha subunit of HIF-1 for ubiquitination and subsequent proteasomal degradation. This compound enhances this process, leading to a decrease in HIF-1α protein levels even under hypoxic conditions, without affecting HIF-1α mRNA levels.[4][8] This action is dependent on the hydroxylation of proline residues (P402 and P564) in the oxygen-dependent degradation domain (ODDD) of HIF-1α.[8]

Furthermore, this compound has been shown to induce the formation of reactive oxygen species (ROS) and promote apoptosis, particularly in hypoxic cells, through the depolarization of the mitochondrial membrane potential.[2][4][9]

Experimental Protocols

Plausible Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on its chemical structure, which consists of an amide bond linking an (aryloxyacetic acid) moiety to a substituted benzoic acid methyl ester. The key steps would likely involve:

-

Synthesis of (4-adamantan-1-yl-phenoxy)-acetic acid: This intermediate can be synthesized from 4-(adamantan-1-yl)phenol and ethyl bromoacetate followed by hydrolysis.

-

Synthesis of methyl 3-amino-4-hydroxybenzoate: This can be prepared from 4-hydroxybenzoic acid through nitration, esterification, and subsequent reduction of the nitro group.

-

Amide Coupling: The final step involves the formation of an amide bond between the carboxylic acid group of (4-adamantan-1-yl-phenoxy)-acetic acid and the amino group of methyl 3-amino-4-hydroxybenzoate. This reaction is typically carried out using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate aprotic solvent.

Western Blot Analysis of HIF-1α and VHL Expression

This protocol is essential for demonstrating the effect of this compound on its primary target and mechanism.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., HCT116, A549) in appropriate media.

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 12-24 hours).

-

For HIF-1α analysis, induce hypoxia (e.g., 1% O2) for the final 4-8 hours of treatment. Normoxic controls should be maintained at 21% O2.

-

-

Protein Extraction:

-

For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For nuclear extracts, which are recommended for HIF-1α detection, use a nuclear extraction kit according to the manufacturer's instructions.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-50 µg) onto an SDS-polyacrylamide gel (e.g., 7.5% for HIF-1α).

-

Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HIF-1α (1:1000) and VHL (1:500-1:1000) overnight at 4°C. A loading control antibody (e.g., β-actin or Lamin B1 for nuclear extracts) should also be used.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Hypoxia-Induced Apoptosis Assay

This assay determines the pro-apoptotic effect of this compound under hypoxic conditions.

-

Cell Treatment:

-

Apoptosis Detection (Flow Cytometry with Annexin V/Propidium Iodide Staining):

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

In Vivo Studies

This compound has demonstrated significant anti-tumor efficacy in vivo.[8] A typical experimental design for evaluating this compound in a xenograft model is as follows:

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of the mice.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

-

Efficacy Evaluation:

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for HIF-1α).

-

Conclusion

This compound is a promising HIF-1α inhibitor with a well-defined mechanism of action. Its ability to promote the VHL-mediated degradation of HIF-1α and selectively induce apoptosis in hypoxic cancer cells makes it an attractive candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijpbs.com [ijpbs.com]

- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-(4-(adaMantan-1-yl)phenoxy)acetic acid | 52804-26-9 [chemicalbook.com]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Amide Synthesis [fishersci.co.uk]

An In-depth Technical Guide to the Discovery and Synthesis of LW6

A Novel HIF-1α Inhibitor with Therapeutic Potential

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of LW6, a novel small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting hypoxic pathways in cancer and other diseases.

Introduction

Intratumoral hypoxia is a common feature of solid tumors and is associated with poor prognosis, therapeutic resistance, and increased metastasis.[1] The cellular response to low oxygen is primarily mediated by the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[2] Under normoxic conditions, HIF-1α is rapidly degraded via the von Hippel-Lindau (VHL) tumor suppressor-mediated ubiquitination and proteasomal degradation pathway.[3] In hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β, leading to the transcription of genes involved in angiogenesis, glycolysis, and cell survival.[2] Consequently, inhibiting HIF-1α has emerged as a promising strategy for cancer therapy.[2]

This compound was identified as a novel, potent small molecule inhibitor of HIF-1α accumulation.[1] This guide details its discovery, mechanism of action, synthesis, and key experimental protocols for its evaluation.

Discovery and Mechanism of Action

This compound was discovered through a screening program for inhibitors of HIF-1 activity.[1] It was identified as an (aryloxyacetylamino)benzoic acid derivative that effectively suppresses the accumulation of HIF-1α protein in cancer cells under hypoxic conditions.[1][2]

VHL-Dependent Proteasomal Degradation of HIF-1α

The primary mechanism of action of this compound involves the upregulation of the von Hippel-Lindau (VHL) tumor suppressor protein.[1][3] this compound treatment leads to an increase in VHL protein levels, which in turn enhances the proteasomal degradation of HIF-1α, even under hypoxic conditions.[1] This effect is dependent on the hydroxylation of proline residues (P402 and P564) in the oxygen-dependent degradation domain (ODDD) of HIF-1α, as a mutant form of HIF-1α lacking these residues is resistant to this compound-induced degradation.[1] this compound does not, however, affect the activity of prolyl hydroxylases (PHDs).[1] The degradation of HIF-1α by this compound is blocked by the proteasome inhibitor MG132, confirming the involvement of the proteasomal pathway.[1]

Inhibition of Malate Dehydrogenase 2 (MDH2)

In addition to its effect on VHL, this compound has been identified as an inhibitor of mitochondrial malate dehydrogenase 2 (MDH2).[4][5] MDH2 is a key enzyme in the tricarboxylic acid (TCA) cycle and plays a role in cellular metabolism. Inhibition of MDH2 by this compound may contribute to its anti-cancer effects by altering cellular bioenergetics.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for this compound-mediated HIF-1α degradation.

Caption: Proposed mechanism of this compound-induced HIF-1α degradation.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the peer-reviewed literature. However, based on the synthesis of analogous (aryloxyacetylamino)benzoic acid derivatives, a general synthetic scheme can be proposed. The synthesis would likely involve the coupling of a substituted benzoic acid with a substituted aniline.

A plausible retro-synthetic analysis suggests the disconnection at the amide bond, leading to two key intermediates: an activated (4-(adamantan-1-yl)phenoxy)acetic acid and methyl 3-amino-4-hydroxybenzoate. The synthesis would proceed through the formation of this amide bond.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Target | Assay | Cell Line | IC₅₀ (µM) | Reference |

| HIF-1α | HRE Reporter | Hep3B | 4.4 | [4] |

| MDH2 | Enzyme Activity | - | 6.3 | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Mice (5 mg/kg dose)

| Route | Parameter | This compound | APA (Metabolite) | Reference |

| Intravenous | Cₘₐₓ (ng/mL) | - | 4210.0 ± 823.1 | [1] |

| t₁/₂ (h) | 0.6 ± 0.1 | 2.7 ± 0.6 | [1] | |

| AUC₀₋ᵢₙf (ng·h/mL) | - | 17759.9 ± 3194.1 | [1] | |

| Vd (L/kg) | 0.5 ± 0.1 | - | [1] | |

| Oral | Cₘₐₓ (ng/mL) | - | 4236.0 ± 1262.0 | [1] |

| tₘₐₓ (h) | 0.3 ± 0.1 | 0.7 ± 0.1 | [1] | |

| t₁/₂ (h) | - | 2.4 ± 0.6 | [1] | |

| Bioavailability (%) | 1.7 ± 1.8 | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for HIF-1α Detection

This protocol describes the detection of HIF-1α protein levels in cell lysates by Western blotting.

Caption: Workflow for HIF-1α Western Blot Analysis.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound or vehicle control under normoxic or hypoxic (e.g., 1% O₂) conditions for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

VHL mRNA Quantification by Real-Time qPCR

This protocol describes the quantification of VHL mRNA levels using a two-step real-time quantitative polymerase chain reaction (qPCR).

Protocol:

-

RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA from the cells using a suitable RNA isolation kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for VHL and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for VHL and the reference gene in each sample.

-

Calculate the relative expression of VHL mRNA using the ΔΔCt method, normalizing the VHL Ct values to the reference gene Ct values and comparing the treated samples to the vehicle control.

-

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential (ΔΨm), an indicator of apoptosis.

Protocol:

-

Cell Treatment: Seed cells in a multi-well plate and treat with this compound or a positive control (e.g., CCCP) for the desired duration.

-

JC-1 Staining:

-

Prepare a working solution of JC-1 dye in cell culture medium.

-

Remove the treatment medium and incubate the cells with the JC-1 working solution at 37°C for 15-30 minutes, protected from light.

-

-

Washing: Gently wash the cells with a suitable assay buffer to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Flow Cytometry: Harvest the cells, resuspend them in assay buffer, and analyze them using a flow cytometer. Quantify the populations of cells with red and green fluorescence.

-

Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)

This protocol describes the use of MitoSOX Red to specifically detect superoxide in the mitochondria of live cells.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound or a positive control (e.g., Antimycin A) as described previously.

-

MitoSOX Red Staining:

-

Prepare a working solution of MitoSOX Red in a suitable buffer (e.g., HBSS).

-

Incubate the cells with the MitoSOX Red working solution at 37°C for 10-30 minutes, protected from light.

-

-

Washing: Wash the cells gently with warm buffer to remove the unbound probe.

-

Analysis:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.

-

Flow Cytometry: Detach the cells, resuspend them in buffer, and analyze the fluorescence intensity using a flow cytometer.

-

Conclusion

This compound is a promising HIF-1α inhibitor with a unique mechanism of action involving the upregulation of VHL and inhibition of MDH2. Its ability to promote the degradation of HIF-1α makes it a valuable tool for studying the role of hypoxia in disease and a potential candidate for therapeutic development, particularly in the context of cancer. This guide provides a comprehensive resource for researchers interested in further investigating the synthesis and biological activities of this compound.

References

- 1. Pharmacokinetic Characterization of this compound, a Novel Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LW 6 | Other Dehydrogenases | Tocris Bioscience [tocris.com]

The Effect of LW6 on HIF-1α and its Downstream Target Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator that enables tumor cells to adapt to low-oxygen environments by activating genes crucial for angiogenesis, metabolic reprogramming, and immune evasion. Its stabilization is a hallmark of many solid tumors, making it a prime target for cancer therapy. LW6 is a novel small molecule inhibitor that post-transcriptionally suppresses HIF-1α protein levels. It primarily acts by upregulating the von Hippel-Lindau (VHL) protein, which enhances the VHL-mediated ubiquitination and proteasomal degradation of HIF-1α.[1] This action is dependent on the prior hydroxylation of HIF-1α at key proline residues.[1] By promoting the degradation of HIF-1α, this compound effectively downregulates the expression of its critical downstream target genes. This guide provides an in-depth technical overview of this compound's mechanism and its quantified effects on key HIF-1α targets, including Vascular Endothelial Growth Factor (VEGF), Glucose Transporter 1 (GLUT1), Lactate Dehydrogenase A (LDHA), and Programmed Death-Ligand 1 (PD-L1). Detailed experimental protocols and pathway diagrams are provided to support further research and development.

The HIF-1α Signaling Pathway in Cancer

Hypoxia-inducible factor 1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-1α for rapid proteasomal degradation.

In the hypoxic core of a tumor, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation promotes key aspects of cancer progression, including angiogenesis (e.g., VEGF), anaerobic metabolism (e.g., GLUT1, LDHA), and immune evasion (e.g., PD-L1).[2][3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. The hypoxia-inducible factor 1 inhibitor this compound mediates the HIF-1α/PD-L1 axis and suppresses tumor growth of hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of glucose transporter protein-1 and vascular endothelial growth factor by hypoxia inducible factor 1α under hypoxic conditions in Hep-2 human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlation and expression analysis of hypoxia-inducible factor 1α, glucose transporter 1 and lactate dehydrogenase 5 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Primary Cellular Targets of LW6

This technical guide provides a comprehensive overview of the primary cellular targets of LW6, a small molecule inhibitor with significant anti-tumor properties. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's mechanisms of action, quantitative data on its efficacy, and the experimental protocols used for its characterization.

Overview of this compound

This compound is a novel inhibitor of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in cellular adaptation to hypoxic conditions prevalent in solid tumors.[1][2][3] By targeting HIF-1α and other cellular proteins, this compound demonstrates potential as a therapeutic agent in oncology. This guide will delve into its primary molecular interactions and the downstream cellular consequences.

Primary Cellular Targets of this compound

This compound has been shown to interact with several key cellular proteins, leading to its anti-cancer effects. The primary targets identified to date are:

-

Hypoxia-Inducible Factor 1α (HIF-1α): The most well-characterized target of this compound. This compound inhibits the accumulation of HIF-1α protein, particularly under hypoxic conditions.[1][2][3][4]

-

Malate Dehydrogenase 2 (MDH2): A mitochondrial enzyme in the citric acid cycle. This compound directly inhibits the enzymatic activity of MDH2.[5][6]

-

Calcineurin B Homologous Protein 1 (CHP1): A calcium-binding protein, which has been identified as a direct binding partner of this compound.[7]

-

Breast Cancer Resistance Protein (BCRP): An ATP-binding cassette (ABC) transporter protein that confers multidrug resistance. This compound is a potent inhibitor of BCRP.[8]

Quantitative Data

The inhibitory activity of this compound against its primary targets has been quantified in various studies. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

| Target | IC50 Value | Cell Line/System | Reference |

| HIF-1 | 4.4 µM | HCT116 | [9] |

| HIF-1α Accumulation | 2.6 µM | Hep3B | |

| Malate Dehydrogenase 2 (MDH2) | 6.3 µM | N/A | [5] |

Detailed Mechanisms of Action and Signaling Pathways

Inhibition of HIF-1α through VHL-Mediated Proteasomal Degradation

The principal mechanism by which this compound reduces HIF-1α levels is by promoting its degradation through the ubiquitin-proteasome pathway. This compound achieves this by upregulating the von Hippel-Lindau (VHL) tumor suppressor protein.[2][6] VHL is a component of a Cullin-RING E3 ubiquitin ligase complex (CRL), which specifically recognizes and targets hydroxylated HIF-1α for ubiquitination and subsequent degradation by the proteasome.[10][11][12] Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate HIF-1α, allowing VHL to bind. In hypoxic conditions, PHD activity is inhibited, leading to HIF-1α stabilization. This compound appears to enhance the VHL-mediated degradation of HIF-1α even in hypoxia.[2]

Caption: VHL-mediated degradation of HIF-1α and the effect of this compound.

Inhibition of Mitochondrial MDH2

This compound has been shown to directly inhibit malate dehydrogenase 2 (MDH2), a key enzyme in the mitochondrial citric acid cycle.[6] This inhibition disrupts mitochondrial respiration. The resulting alteration in mitochondrial function leads to an increase in reactive oxygen species (ROS) production, which can contribute to apoptosis in cancer cells, particularly under hypoxic conditions.[1][3]

Caption: Mechanism of this compound-mediated inhibition of MDH2 and downstream effects.

Binding to CHP1

Reverse chemical proteomics has identified Calcineurin B homologous protein 1 (CHP1) as a direct binding target of this compound.[7] This binding is calcium-dependent. Knockdown of CHP1 has been shown to decrease HIF-1α levels, suggesting that the interaction between this compound and CHP1 may contribute to the destabilization of HIF-1α.[7] This provides an alternative, VHL-independent mechanism for this compound's effect on HIF-1α.

Inhibition of BCRP

This compound acts as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[8] BCRP is an efflux transporter that can pump a wide range of chemotherapeutic agents out of cancer cells, leading to multidrug resistance. This compound not only inhibits the transport function of BCRP but also downregulates its expression.[8] This dual action can sensitize cancer cells to other anti-cancer drugs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular targets of this compound.

Western Blot for HIF-1α Expression

This protocol is used to determine the effect of this compound on the protein levels of HIF-1α in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549, HCT116) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 20 µM) or vehicle control (e.g., DMSO).[1]

-

Incubate the cells under normoxic (21% O2) or hypoxic (1% O2) conditions for a specified period (e.g., 12-24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.[1]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Caption: General workflow for Western blot analysis.

MDH2 Activity Assay

This protocol measures the enzymatic activity of MDH2 in the presence of this compound.

Methodology:

-

Reagents:

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

Oxaloacetate solution.

-

NADH solution.

-

Purified recombinant MDH2 enzyme.

-

This compound at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentrations of this compound or vehicle control.

-

Add the purified MDH2 enzyme and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding oxaloacetate and NADH.

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the MDH2 activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Plot the percentage of MDH2 activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the viability of cancer cells.[1]

Methodology:

-

Cell Plating:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours) under normoxic or hypoxic conditions.

-

-

MTS Reagent Addition:

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

-

-

Measurement:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the this compound concentration to determine the cytotoxic effect.

-

This guide provides a foundational understanding of the primary cellular targets of this compound. Further research into the complex interplay of these targets will continue to elucidate the full therapeutic potential of this promising anti-cancer agent.

References

- 1. This compound, a hypoxia-inducible factor 1 inhibitor, selectively induces apoptosis in hypoxic cells through depolarization of mitochondria in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel HIF-1 inhibitor, promotes proteasomal degradation of HIF-1alpha via upregulation of VHL in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a hypoxia-inducible factor 1 inhibitor, selectively induces apoptosis in hypoxic cells through depolarization of mitochondria in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hypoxia-inducible factor 1 inhibitor this compound mediates the HIF-1α/PD-L1 axis and suppresses tumor growth of hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. HIF-1α suppressing small molecule, this compound, inhibits cancer cell growth by binding to calcineurin b homologous protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of this compound as a new potent inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. VHL von Hippel-Lindau tumor suppressor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. The von Hippel-Lindau tumor suppressor protein and clear cell renal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LW6 in Regulating Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LW6 is a small molecule inhibitor with a dual mechanism of action, targeting both Hypoxia-Inducible Factor-1α (HIF-1α) and Malate Dehydrogenase 2 (MDH2). This dual inhibitory function positions this compound as a significant modulator of cellular metabolism, with profound implications for cancer therapy and other diseases characterized by metabolic dysregulation. This technical guide provides an in-depth overview of the core functions of this compound, detailing its mechanism of action, its impact on cellular metabolic pathways, and its effects on cell fate. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling and metabolic pathways to facilitate further research and drug development efforts.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, energy production, and biosynthesis. In pathological states such as cancer, metabolic pathways are often reprogrammed to support rapid cell growth and proliferation. A key regulator of this metabolic reprogramming, particularly in the tumor microenvironment, is the transcription factor HIF-1α, which is stabilized under hypoxic conditions. This compound has emerged as a potent inhibitor of HIF-1α, demonstrating significant anti-tumor efficacy. Furthermore, its direct inhibition of the Krebs cycle enzyme MDH2 adds another layer to its metabolic regulatory functions. This guide aims to provide a comprehensive technical resource on the multifaceted role of this compound in cellular metabolism.

Mechanism of Action

This compound exerts its effects on cellular metabolism through two primary mechanisms:

-

Inhibition of HIF-1α: this compound promotes the degradation of the HIF-1α subunit, even under hypoxic conditions. It achieves this by upregulating the von Hippel-Lindau (VHL) tumor suppressor protein, which is a key component of the E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation. By destabilizing HIF-1α, this compound effectively downregulates the expression of numerous HIF-1 target genes involved in glycolysis, angiogenesis, and cell survival.

-

Inhibition of Malate Dehydrogenase 2 (MDH2): this compound directly binds to and inhibits the mitochondrial enzyme MDH2. MDH2 is a critical component of the tricarboxylic acid (TCA) or Krebs cycle, catalyzing the conversion of malate to oxaloacetate. Inhibition of MDH2 disrupts the TCA cycle, leading to a decrease in the production of NADH and subsequent reduction in mitochondrial respiration and ATP synthesis.

Signaling Pathway of this compound-mediated HIF-1α Degradation

Caption: this compound promotes HIF-1α degradation by upregulating VHL.

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of this compound on various cellular parameters.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target | Cell Line | IC50 (µM) | Reference |

| HIF-1α | HCT116 | 4.4 | [1] |

| MDH2 | - | 6.3 | [1] |

Table 2: Dose-Dependent Effects of this compound on A549 Human Lung Cancer Cells

| Parameter | Condition | This compound Concentration (µM) | Effect | Reference |

| Cell Viability | Normoxia | 100 | Significant reduction | [2] |

| Cell Viability | Hypoxia | 20 | Significant reduction | [2] |

| Apoptosis | Hypoxia | 20 | 5.54 ± 0.32% (vs. 2.24 ± 0.39% in untreated) | [2] |

Impact on Cellular Metabolism

This compound's dual inhibitory activity profoundly impacts cellular metabolism, primarily by suppressing both glycolysis and mitochondrial respiration.

Inhibition of Glycolysis

By promoting the degradation of HIF-1α, this compound downregulates the expression of key glycolytic enzymes and glucose transporters that are transcriptionally activated by HIF-1α. This leads to a reduction in glucose uptake and glycolytic flux.

Disruption of Mitochondrial Respiration

The direct inhibition of MDH2 by this compound disrupts the TCA cycle, leading to a decreased production of NADH. As NADH is a primary electron donor to the electron transport chain (ETC), its reduced availability curtails oxidative phosphorylation, leading to decreased oxygen consumption and ATP synthesis.

Metabolic Pathway of this compound Action

Caption: this compound disrupts glycolysis and the TCA cycle.

Cellular Effects of this compound

The metabolic alterations induced by this compound culminate in significant cellular consequences, most notably the induction of apoptosis, particularly in hypoxic cancer cells.

Induction of Apoptosis

This compound selectively induces apoptosis in hypoxic cells.[2] This is attributed to the depolarization of the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS).[2] The collapse of the mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway.

Synergistic Effects with Chemotherapy

This compound has been shown to enhance the efficacy of conventional chemotherapeutic agents like cisplatin, particularly in hypoxic conditions where cancer cells often exhibit drug resistance.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.

Protocol Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Detailed Steps:

-

Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM).

-

Incubation with Drug: Incubate the cells for the desired period (e.g., 48 hours) under either normoxic (21% O₂) or hypoxic (1% O₂) conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot for HIF-1α

Objective: To detect the levels of HIF-1α protein in cells treated with this compound under hypoxic conditions.

Protocol Workflow:

Caption: General workflow for Western blot analysis.

Detailed Steps:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with this compound (e.g., 20 µM) under hypoxic conditions (1% O₂) for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 7.5% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α, 1:1000 dilution in 5% BSA in TBST) overnight at 4°C. Also, probe for a loading control like β-actin.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution in 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using a chemiluminescence imaging system.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

Objective: To measure the mitochondrial membrane potential in cells treated with this compound.

Detailed Steps:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 20 µM) under hypoxic conditions for 48 hours.

-

JC-1 Staining: Remove the culture medium and wash the cells with PBS. Add 1 mL of culture medium containing 10 µg/mL JC-1 dye to each well.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells twice with PBS.

-

Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low membrane potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Glycolysis Stress Test (Seahorse XF Analyzer)

Objective: To measure the glycolytic function of cells treated with this compound.

Detailed Steps:

-

Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density.

-

Treatment: Treat the cells with the desired concentrations of this compound for a specified duration.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glutamine and incubate at 37°C in a non-CO₂ incubator.

-

Seahorse XF Assay: Load the sensor cartridge with glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor). Perform the assay according to the manufacturer's protocol to measure the extracellular acidification rate (ECAR), an indicator of glycolysis. The key parameters measured are basal glycolysis, glycolytic capacity, and glycolytic reserve.

Conclusion

This compound is a potent regulator of cellular metabolism with a unique dual-inhibitory mechanism targeting both HIF-1α and MDH2. This comprehensive action on both glycolysis and mitochondrial respiration makes it a promising candidate for therapeutic intervention in diseases with altered metabolism, particularly cancer. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar metabolic inhibitors.

References

The Impact of LW6 on Tumor Angiogenesis and Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LW6, an (aryloxyacetylamino)benzoic acid derivative, has emerged as a significant small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia and a key driver of tumor progression.[1][2] By destabilizing HIF-1α, this compound effectively disrupts downstream signaling pathways crucial for tumor angiogenesis and metastasis, making it a promising candidate for cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound and its multifaceted impact on tumor angiogenesis and metastasis, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes and workflows.

Mechanism of Action of this compound

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of a wide array of genes involved in angiogenesis, cell survival, and metastasis.[3] this compound primarily functions by promoting the proteasomal degradation of the HIF-1α subunit.[2] This is achieved through the upregulation of the von Hippel-Lindau (VHL) tumor suppressor protein, which is a key component of the E3 ubiquitin ligase complex that targets HIF-1α for degradation under normoxic conditions.[2] Additionally, this compound has been shown to directly bind to Calcineurin b homologous protein 1 (CHP1), which also plays a role in regulating HIF-1α stability.[4]

Impact on Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. HIF-1α is a potent driver of angiogenesis, primarily through the transcriptional activation of vascular endothelial growth factor (VEGF). By inhibiting HIF-1α, this compound effectively suppresses tumor-induced angiogenesis.

Quantitative Data: Inhibition of Angiogenesis

| Assay Type | Cell Line/Model | This compound Concentration | Observed Effect | Reference |

| HIF-1α Inhibition | HCT-116 | 4.4 µM | IC50 for HIF-1 inhibition | [1] |

| A549 | 20 µM | Partial reversal of hypoxia-induced HIF-1α expression | [5] | |

| Tube Formation | HUVEC | 10 µM and 30 µM | Inhibition of tubule branch formation | [2] |

| In Vivo Anti-Tumor Efficacy | HCT-116 Xenograft | 10 mg/kg and 20 mg/kg | Significant inhibition of tumor growth | [2] |

Experimental Protocols

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Protocol:

-

Plate Coating: Coat a 96-well plate with Matrigel™ and incubate at 37°C for 30 minutes to allow for solidification.[6][7]

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.[2]

-